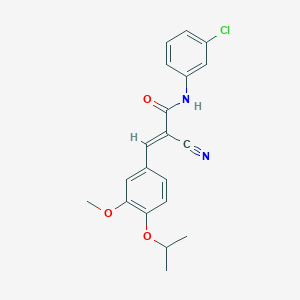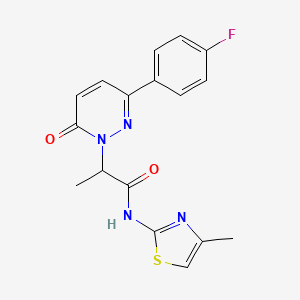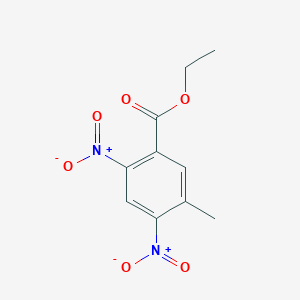![molecular formula C16H9N5O5S B2890329 2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 932320-10-0](/img/structure/B2890329.png)
2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,3,4-thiadiazoles . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as its heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .
Synthesis Analysis
While the specific synthesis process for your compound is not available, a general method for synthesizing similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine can react with some acid chlorides to yield acylated compounds .科学的研究の応用
Anti-Inflammatory Applications
The synthesis and evaluation of new 4(3H)-quinazolinones derivatives, including structures similar to the queried compound, have shown potential as anti-inflammatory agents. These compounds were synthesized and characterized for their anti-inflammatory efficacy both in vitro and in vivo, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Thorat et al., 2021).
Diuretic Activity
Research into novel quinazolin-4(3H)-one derivatives, including those with thiadiazole or thiazole moieties, has been conducted to explore their diuretic activities. The synthesis of these compounds and their evaluation as diuretic agents reveal the potential of quinazolinone derivatives in addressing conditions that require diuretic intervention (Maarouf et al., 2004).
Antimicrobial and Nematicidal Properties
A class of triazolo[4,3-c]quinazolinylthiazolidinones has been synthesized and evaluated for their antimicrobial and nematicidal properties. This research suggests the potential of these compounds in developing new antimicrobial agents and nematicides, offering a promising avenue for agricultural and medicinal applications (Reddy et al., 2016).
Anticancer Activities
Some derivatives have been studied for their potential anticancer activities. For instance, the evaluation of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed significant cytotoxicity against human cancer cell lines, indicating its potential as a cancer therapeutic agent (Ovádeková et al., 2005).
Antimicrobial Activities
The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored, with these compounds evaluated for their antibacterial activities. Such studies underscore the versatility of quinazolinone derivatives in combating bacterial infections (Holla et al., 2005).
特性
IUPAC Name |
5-(3-nitroanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O5S/c22-14-10-5-12-13(26-7-25-12)6-11(10)18-16-20(14)19-15(27-16)17-8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFWHVSQLZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)



![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)

![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)
![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)

